molecular formula C14H12N2OS B2861904 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine CAS No. 312605-17-7

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine

Cat. No. B2861904
M. Wt: 256.32
InChI Key: XNLICULCURDRDU-UHFFFAOYSA-N
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Description

“4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” is a compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a methoxy group (-OCH3) and a naphthyl group, which is a two-ring aromatic system .


Molecular Structure Analysis

The molecular structure of “4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” would likely show the thiazole ring connected to the naphthyl group at the 4-position and the methoxy group at the 2-position of the naphthyl group .


Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including electrophilic and nucleophilic substitutions, and reactions at the sulfur or nitrogen atoms . The methoxy group can be cleaved under acidic or basic conditions, and the naphthyl group can undergo electrophilic aromatic substitution .

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of thiazol-2-amine derivatives, highlighting their potential in materials science and organic chemistry. For instance, Ai (2008) outlined a method for preparing 4-(6-Methoxynaphthalen-2-yl)thiazol-2-amine derivatives, demonstrating their synthesis via the reaction of 2-bromo-1-(6-methoxy-naphthalen-2-yl)alkyl-1-one and thiourea, further reacting with salicylal to produce 4-(6-Methoxynaphthalen-2-yl)-2-benzylimino-thiazole with significant yields. The structural determination was achieved through 1H NMR, IR, and elemental analysis, providing a foundation for future research in this area (H. Ai, 2008).

Antimicrobial and Antifungal Applications

Patel and Mehta (2006) explored the antimicrobial efficacy of novel azetidinone and thiazolidinones derivatives synthesized from 2-amino-4-(2-naphthalenyl) thiazole. These compounds were tested against various bacterial strains, demonstrating promising antimicrobial properties and indicating potential applications in developing new antimicrobial agents (K. H. Patel & A. Mehta, 2006).

Material Science Applications

In material science, derivatives of 4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine have been investigated for their potential in creating high-performance materials. Liou et al. (2006) synthesized a new naphthylamine-derived aromatic dicarboxylic acid, demonstrating its application in creating aromatic poly(amine−1,3,4-oxadiazole)s with high glass-transition temperatures (Tg) and solubility in common organic solvents. These materials were shown to be promising for blue-light-emitting applications due to their excellent mechanical properties and thermal stability (Guey‐Sheng Liou et al., 2006).

Organic Synthesis

Research has also focused on the utility of thiazol-2-amine derivatives in organic synthesis. For example, Xin Xie et al. (2016) developed a regioselective synthesis method for thiazolo[4,5-a]acridines and oxazolo[5,4-a]thiazolo[5,4-j]acridines via multicomponent domino reactions. This innovative approach offers operational simplicity and fast reaction rates, making it an attractive method for drug discovery and library generation (Xin Xie et al., 2016).

Future Directions

The future directions for research on “4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine” would depend on its properties and potential applications. It could be interesting to explore its potential biological activity, given the presence of the thiazole ring .

properties

IUPAC Name

4-(2-methoxynaphthalen-1-yl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-12-7-6-9-4-2-3-5-10(9)13(12)11-8-18-14(15)16-11/h2-8H,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLICULCURDRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=CSC(=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670929
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(2-Methoxy-1-naphthyl)-1,3-thiazol-2-amine

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